molecular formula C5H13N3S B1271192 4-Butyl-3-thiosemicarbazide CAS No. 6610-31-7

4-Butyl-3-thiosemicarbazide

Cat. No.: B1271192
CAS No.: 6610-31-7
M. Wt: 147.24 g/mol
InChI Key: KNGDMOLRXYKGAD-UHFFFAOYSA-N
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Description

4-Butyl-3-thiosemicarbazide is an organic compound with the molecular formula C5H13N3S It is a derivative of thiosemicarbazide, characterized by the presence of a butyl group attached to the nitrogen atom

Biochemical Analysis

Biochemical Properties

4-Butyl-3-thiosemicarbazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form strong bonds with transition metals, acting as a ligand . This interaction can influence the activity of metalloenzymes, which are enzymes that contain metal ions as cofactors. For instance, this compound can inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . Additionally, it can interact with proteins involved in oxidative stress responses, such as superoxide dismutase, by forming complexes that modulate their activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and increasing the expression of pro-apoptotic proteins such as Bax . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . These effects can result in cell cycle arrest and reduced cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. One of the primary mechanisms is the inhibition of carbonic anhydrase, which disrupts the acid-base balance in cells and leads to cellular stress . Additionally, this compound can bind to DNA and RNA, interfering with transcription and translation processes . This binding can result in changes in gene expression, particularly in genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro studies has been associated with sustained inhibition of cell proliferation and increased apoptosis . In in vivo studies, prolonged administration of this compound has been linked to changes in tissue morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At high doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been noted, where a specific dosage range is required to achieve therapeutic effects without causing adverse reactions . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, contributing to the compound’s biological effects. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, resulting in altered metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via organic cation transporters and distributed to various cellular compartments . Once inside the cell, this compound can bind to proteins and lipids, affecting its localization and accumulation . This distribution pattern can influence the compound’s overall activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and proteins involved in oxidative stress responses . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular distribution is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3-thiosemicarbazide typically involves the reaction of butyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiosemicarbazides.

Scientific Research Applications

4-Butyl-3-thiosemicarbazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiparasitic agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Thiosemicarbazide: The parent compound, which lacks the butyl group.

    4-Methyl-3-thiosemicarbazide: A similar compound with a methyl group instead of a butyl group.

    4-Ethyl-3-thiosemicarbazide: Another derivative with an ethyl group.

Uniqueness: 4-Butyl-3-thiosemicarbazide is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to other thiosemicarbazide derivatives.

Properties

IUPAC Name

1-amino-3-butylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3S/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGDMOLRXYKGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365240
Record name 4-Butyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-31-7
Record name N-Butylhydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6610-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6610-31-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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